24-Nor-5beta-chol-22-ene-3alpha,7beta-diol
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Overview
Description
24-Nor-5beta-chol-22-ene-3alpha,7beta-diol is a corticosteroid hormone.
Scientific Research Applications
Chemical Synthesis Applications:
Synthesis of Tracers
The chemical synthesis of (22E)-3alpha,6alpha,7alpha,12alpha-Tetrahydroxy-5beta-chol-22-en-24-oic acid and its N-acylamidated conjugates with glycine or taurine was achieved from cholic acid. This involved key reactions such as the degradation of the side chain in intermediary C(24) 3alpha,6alpha,7alpha,12alpha-tetrahydroxylated bile acid and N-acylamidation of the unconjugated tetrahydroxy-Delta(22)-5beta-cholenoic acid, primarily for the purpose of creating labeled tracers for further research studies (Ogawa et al., 2010).
Synthesis of Internal Standards for LC-MS/MS Analysis
3beta-sulfooxy-7beta-hydroxy-24-nor-5-cholenoic acid was synthesized as an internal standard for LC-MS/MS analysis of abnormal Δ5-bile acids occurring in Niemann-Pick disease, type C1. This is essential for accurate and sensitive analysis of these bile acids in clinical samples (Kakiyama et al., 2009).
Structural Analysis and Stereochemistry:
Stereochemistry of Bile Alcohols
Structural and biosynthetic studies of a principal bile alcohol, 27-nor-5beta-cholestane-3alpha,7alpha,12alpha,24,25-pentol, in human urine were conducted. This research focused on the stereochemistry at C-24 and C-25 and its biosynthesis, providing valuable insights into the structural aspects of these bile alcohols (Une et al., 2000).
Crystal Structure Analysis
The crystal structure of 24-nor-5beta-chol-22-ene-3beta,7alpha,12alpha-triyl triformate was determined, revealing details about the conformation of the six-membered rings and the nature of intermolecular bonding. This analysis aids in the understanding of the molecular structure and potential reactivity of similar compounds (Andrade et al., 2004).
properties
Product Name |
24-Nor-5beta-chol-22-ene-3alpha,7beta-diol |
---|---|
Molecular Formula |
C23H38O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(3R,5S,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-but-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C23H38O2/c1-5-14(2)17-6-7-18-21-19(9-11-23(17,18)4)22(3)10-8-16(24)12-15(22)13-20(21)25/h5,14-21,24-25H,1,6-13H2,2-4H3/t14-,15+,16-,17-,18+,19+,20+,21+,22+,23-/m1/s1 |
InChI Key |
ZIEYYQLAVAIGCP-KHLWDBHXSA-N |
Isomeric SMILES |
C[C@H](C=C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(C=C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(C=C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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